2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide
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Overview
Description
2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound with the molecular formula C22H21NO3 It is known for its unique structure, which includes a hydroxy group, a methyl group, and a phenylethoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-4-methylbenzoic acid and 3-(2-phenylethoxy)aniline.
Condensation Reaction: The carboxylic acid group of 2-hydroxy-4-methylbenzoic acid is activated using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine). This activated intermediate then reacts with 3-(2-phenylethoxy)aniline to form the desired benzamide compound.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is common to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and phenylethoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N-[[3-(2-phenylethoxy)phenyl]methyl]benzamide: This compound shares a similar structure but differs in the position of the hydroxy and methyl groups.
N-Methyl-N-phenylbenzamide: This compound lacks the hydroxy and phenylethoxy groups, making it less reactive in certain chemical reactions.
Uniqueness
2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both hydroxy and phenylethoxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
CAS No. |
648924-66-7 |
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Molecular Formula |
C22H21NO3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H21NO3/c1-16-10-11-20(21(24)14-16)22(25)23-18-8-5-9-19(15-18)26-13-12-17-6-3-2-4-7-17/h2-11,14-15,24H,12-13H2,1H3,(H,23,25) |
InChI Key |
NJFKMLDQUFLXHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3)O |
Origin of Product |
United States |
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